1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Description

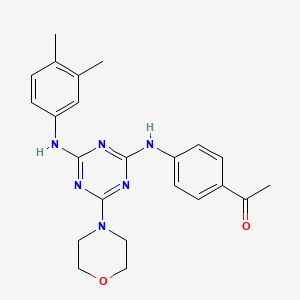

This compound is a 1,3,5-triazine derivative featuring a morpholino group at position 6, a 3,4-dimethylphenyl-substituted amino group at position 4, and a phenyl-ethanone moiety at position 2 via a bridging phenylamino group. The 1,3,5-triazine core is a versatile scaffold known for its applications in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

1-[4-[[4-(3,4-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-15-4-7-20(14-16(15)2)25-22-26-21(24-19-8-5-18(6-9-19)17(3)30)27-23(28-22)29-10-12-31-13-11-29/h4-9,14H,10-13H2,1-3H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWDOOOTTAOJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)C)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone typically involves multi-step organic reactions:

Formation of the Triazine Core: The triazine ring is often synthesized via a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines. For instance, cyanuric chloride can react with 3,4-dimethylaniline under controlled conditions to form an intermediate.

Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine, typically in the presence of a base such as triethylamine, to introduce the morpholine ring.

Final Coupling: The final step involves coupling the triazine intermediate with 4-aminoacetophenone under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the morpholino and triazine groups enhances its interaction with cellular targets involved in cancer proliferation and survival.

- Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HT29 (colon cancer). For example, a related compound showed an IC50 value in the low micromolar range against these cell lines .

Anticonvulsant Properties

Another area of application for this compound is in the development of anticonvulsant drugs. Research has shown that certain derivatives can effectively reduce seizure activity in animal models:

- Efficacy : Compounds with similar structures have been tested in picrotoxin-induced seizure models, demonstrating significant anticonvulsant effects. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and triazine rings can enhance efficacy .

Potential Therapeutic Uses

The diverse biological activities of 1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone suggest several therapeutic applications:

- Cancer Therapy : Given its potential to inhibit tumor growth and induce apoptosis in cancer cells, this compound could be developed as a novel anticancer agent.

- Neurological Disorders : Its anticonvulsant properties position it as a candidate for treating epilepsy and other seizure disorders.

- Targeted Drug Delivery : The unique structural features may allow for the design of targeted drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can bind to active sites of enzymes, inhibiting their activity, while the morpholine ring can enhance the compound’s solubility and bioavailability. The dimethylphenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazine Derivatives

Substituent Analysis

The compound’s closest analogs differ in substituents on the triazine ring and aromatic moieties. Key comparisons include:

Key Insights :

- Bioactivity : Pyrazoline-linked analogs () exhibit enhanced antimicrobial activity due to the dichlorophenyl group, suggesting the target compound’s dimethylphenyl group may offer similar advantages in hydrophobic target binding.

- Synthetic Routes: The target compound shares a common triazine core synthesis strategy (e.g., nucleophilic substitution with cyanuric chloride) with analogs in , but requires precise temperature control (0–5°C) for ethanone coupling .

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholino group improves water solubility compared to non-polar analogs like bis(morpholino-triazine) derivatives . However, the ethanone group introduces moderate hydrophobicity.

- Stability : The 3,4-dimethylphenyl group enhances steric protection against metabolic degradation compared to methoxy-substituted analogs .

Biological Activity

1-(4-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a complex organic compound with potential biological activities. Its structure features multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : 1-(3-((4-((3,4-Dimethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

- Molecular Formula : C23H26N6O2

- Molecular Weight : 418.5 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of morpholino and triazine moieties suggests potential inhibition of specific enzymes such as cyclooxygenase (COX), which is critical in inflammatory pathways .

- Antitumor Activity : Similar compounds have demonstrated antiproliferative effects on various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance cytotoxicity against tumor cells .

- Anticonvulsant Properties : Some derivatives exhibit anticonvulsant activity, likely due to their ability to modulate neurotransmitter systems .

Biological Activity Data

| Activity Type | Cell Line/Model | IC50 Value | Reference |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | 1.61 ± 1.92 µg/mL | |

| Antitumor | Jurkat (Leukemia) | < Doxorubicin | |

| Anticonvulsant | PTZ-induced seizures | Not specified |

Case Studies

- Antitumor Efficacy : A study examined the effects of structurally similar triazine derivatives on the HT29 colon cancer cell line. The results indicated significant growth inhibition with IC50 values comparable to standard chemotherapy agents like doxorubicin .

- Mechanism Exploration : Molecular dynamics simulations revealed that certain analogs interact with key proteins involved in apoptosis pathways, suggesting a mechanism for their cytotoxic effects .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- The morpholino group enhances solubility and bioavailability, crucial for therapeutic effectiveness.

- Substituents on the phenyl rings significantly influence the compound's interaction with biological targets, affecting both efficacy and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.